2-Benzyloctahydro-1H-isoindol-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

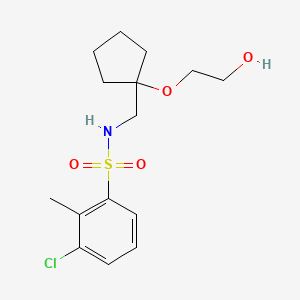

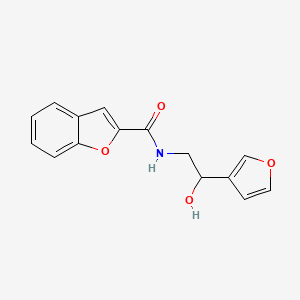

2-Benzyloctahydro-1H-isoindol-5-ol is an organic compound with the molecular formula C15H21NO . It belongs to the class of heterocyclic compounds known as aryls alcohols .

Molecular Structure Analysis

The molecular weight of this compound is 231.33 . Unfortunately, the specific InChI Key or Linear Structure Formula is not provided in the retrieved data .Physical And Chemical Properties Analysis

The boiling point and other specific physical and chemical properties of this compound are not provided in the retrieved data .Applications De Recherche Scientifique

Organic Synthesis Applications

- Cyclization Reactions : 2-Benzyloctahydro-1H-isoindol-5-ol derivatives have been utilized in cyclization reactions. For example, the synthesis of benzoxazocine and benzoxazonine derivatives from dihydroisoindol-2-yl alkanol precursors via reactions with cyanogen bromide demonstrates their utility in constructing medium-sized ring systems (Bremner & Thirasasana, 1982).

- Synthesis of Nitrogen-Containing Heterocycles : Ruthenium(II)-catalyzed redox-neutral oxidative cyclization of benzimidates with alkenes, resulting in 1H-Isoindoles and 2H-isoindoles, is another significant application. This process occurs at room temperature with the liberation of H2, highlighting the potential for environmentally friendly synthetic routes (Manikandan et al., 2017).

Medicinal Chemistry Applications

- Heparanase Inhibitors : In medicinal chemistry, 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives, a class related to this compound, have been described as inhibitors of heparanase, an endo-beta-glucuronidase. They display potent inhibitory activity and show anti-angiogenic effects, indicating potential therapeutic applications (Courtney et al., 2004).

Material Science Applications

Molecular Properties and Stability : The crystal structure of 1-(1,2,3-1H-benzotriazol-1-yl)-2-(4-methylphenyl)-2H-isoindole showcases the stability of isoindole derivatives in the crystalline state. This stability is attributed to the anti-parallel face-to-face stacking between isoindole rings, preventing intermolecular approach of reactive centers (Takahashi et al., 1994).

Supramolecular Chemistry : Triphenyltin(IV) carboxylates with isophthalic acid and benzoic acid derivatives, including 1,3-dioxo-1,3-dihydro-isoindol-2-yl variants, form supramolecular structures consisting of 1D molecular chains built up by intermolecular C–H···O hydrogen bonds. These structures' thermal stabilities have been investigated, contributing to the understanding of supramolecular assemblies (Liu et al., 2011).

Safety and Hazards

The compound has several safety precautions associated with it. For instance, it should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should also be kept away from any possible contact with water, because of violent reaction and possible flash fire .

Propriétés

IUPAC Name |

2-benzyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c17-15-7-6-13-10-16(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-5,13-15,17H,6-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVSRYCSJRCKHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2CC1O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Fluorophenyl)cyclopropyl]-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2354850.png)

![2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2354855.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2354858.png)

![N-cyclopentyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2354864.png)

![3-(3-Methoxyphenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2354866.png)